2'-cyclohexyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
- This compound is also known as 1-(1H-pyrrol-2-yl)-2’-cyclohexyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide .
- Its chemical formula is C26H28N4O2 .
- The compound features a spirocyclic structure, incorporating both a pyrrole ring and an isoquinoline moiety.
- It exhibits interesting pharmacological properties due to its unique structural features.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach starts with the reaction of 1-(1H-pyrrol-2-yl)ethanone with cyclohexylamine to form an intermediate. Subsequent cyclization and functional group transformations lead to the desired compound.
- Industrial Production : While not widely produced industrially, research laboratories often synthesize it for further investigation.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromium(VI) oxide or DDQ can convert the compound to its corresponding ketone.
- Reduction : Reduction with sodium borohydride (NaBH4) yields the corresponding alcohol.
- Substitution : Nucleophilic substitution reactions can occur at the carbonyl carbon.
- Major Products : The major products depend on the specific reaction conditions.
Scientific Research Applications
- Medicinal Chemistry : Researchers explore its potential as an antitumor agent due to its unique structure.
- Neuropharmacology : Investigations focus on its effects on neuronal receptors and neurotransmitter systems.
- Drug Design : The compound serves as a scaffold for designing novel drugs targeting specific pathways.
Mechanism of Action
- The compound likely interacts with cellular receptors or enzymes, affecting downstream signaling pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar Compounds : Other spirocyclic compounds, such as 2-(1-cyclohexenyl)cyclohexanone , 2-(1-methyl-1H-pyrazol-4-yl)morpholine , and 1-(1H-pyrrol-2-yl)ethanone , share some structural features.
- Uniqueness : The combination of pyrrole, cyclohexyl, and isoquinoline motifs distinguishes this compound.
Properties
Molecular Formula |
C26H33N3O2 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
2-cyclohexyl-N-[(1-methylpyrrol-2-yl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H33N3O2/c1-28-17-9-12-20(28)18-27-24(30)23-21-13-5-6-14-22(21)25(31)29(19-10-3-2-4-11-19)26(23)15-7-8-16-26/h5-6,9,12-14,17,19,23H,2-4,7-8,10-11,15-16,18H2,1H3,(H,27,30) |
InChI Key |
NBWVFGKTTUPCCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCCC5 |
Origin of Product |
United States |
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